An In-depth Technical Guide to Ethylene Phthalate: Synthesis, Properties, and Biological Considerations
An In-depth Technical Guide to Ethylene Phthalate: Synthesis, Properties, and Biological Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethylene (B1197577) phthalate (B1215562), a diester of phthalic acid and ethylene glycol. It details its synthesis, physicochemical properties, and analytical methods. Furthermore, it explores the broader biological impact of phthalates as a class of compounds, offering context for toxicological and developmental research.
Synthesis of Ethylene Phthalate
Ethylene phthalate is synthesized through the esterification of phthalic anhydride (B1165640) with ethylene glycol. This condensation reaction forms the cyclic diester and releases water as a byproduct.[1] Catalysts, such as mineral acids (e.g., sulfuric acid) or metal oxides (e.g., cobalt oxide), are often employed to increase the reaction rate and yield.[2][3]
This protocol is a generalized procedure based on established esterification principles.[3][4]
Materials:
-
Phthalic anhydride (1.0 molar equivalent)
-
Ethylene glycol (1.0 molar equivalent)
-
Sulfuric acid (catalytic amount, e.g., 0.5% by weight of reactants)
-
Benzene (B151609) or Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution (for washing)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phthalic anhydride, ethylene glycol, and the solvent (e.g., benzene).
-
Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the mixture while stirring.
-
Heating and Reflux: Heat the mixture to reflux (approximately 100-130°C).[3][5] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolves.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (Optional): The resulting crude ethylene phthalate can be further purified by vacuum distillation or recrystallization if necessary.
Physicochemical Properties
Ethylene phthalate is a colorless, odorless liquid.[6] Its properties are determined by its molecular structure, which includes a rigid benzene ring and a flexible ethylene bridge within the cyclic ester structure. The quantitative properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of Ethylene Phthalate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4196-98-9 | [7] |
| Molecular Formula | C₁₀H₈O₄ | [7] |
| Molecular Weight | 192.17 g/mol | |
| Density | 1.308 g/cm³ | |
| Boiling Point | 457.4°C at 760 mmHg | |
| Flash Point | 250.3°C |
| Vapor Pressure | 1.5 x 10⁻⁸ mmHg at 25°C | |
Table 2: Computed Molecular Properties of Ethylene Phthalate
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 1.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 192.04225873 | |
| Complexity | 223 |
| Polar Surface Area (PSA) | 52.6 Ų | |
Analytical Methods
The detection and quantification of ethylene phthalate in various matrices are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.[8][9]
This protocol provides a general method for the analysis of ethylene phthalate.[10]
Equipment and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size).
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Ethylene phthalate standard.
-
Sample dissolved in a suitable solvent (e.g., acetonitrile).
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50:50 A:B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of ethylene phthalate at known concentrations to create a calibration curve.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standards into the HPLC system.
-
Chromatographic Separation: Run the analysis using an isocratic or gradient elution method. A typical isocratic method might use a mixture of water and acetonitrile.
-
Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for phthalates (e.g., 230 nm).
-
Quantification: Identify the ethylene phthalate peak by its retention time compared to the standard. Quantify the amount by integrating the peak area and comparing it to the calibration curve.
Biological Activity and Signaling Pathways of Phthalates
While specific toxicological data and signaling pathway analyses for ethylene phthalate are not extensively documented in publicly available literature, the broader class of phthalate esters has been studied as endocrine-disrupting chemicals (EDCs).[11][12] It is crucial to note that the biological activity of individual phthalates can vary significantly based on their structure.[13]
Phthalates can interact with several biological pathways:
-
Hormone Receptors: Many phthalates can bind to nuclear hormone receptors, including estrogen receptors (ER) and androgen receptors (AR), acting as agonists or antagonists and disrupting normal endocrine signaling.[14]
-
PPARγ Activation: Some phthalates are ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[14]
-
Aryl Hydrocarbon Receptor (AhR): Phthalates may also bind to the AhR, influencing the expression of genes involved in xenobiotic metabolism.[12][14]
-
Oxidative Stress: Certain phthalates have been shown to induce oxidative stress, which can lead to cellular damage and activate stress-response pathways like Nrf2 and NF-κB.[12][15]
These interactions can lead to a range of adverse outcomes, particularly concerning reproductive and developmental health.[11][16]
Disclaimer: The signaling pathways described are generalized for the phthalate class of compounds. The specific interactions and downstream effects of ethylene phthalate have not been sufficiently characterized and require further investigation.
References
- 1. cavemanchemistry.com [cavemanchemistry.com]
- 2. Phthalic anhydride ethylene glycol reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. US1946202A - Ethylene glycol phthalate - Google Patents [patents.google.com]
- 4. cavemanchemistry.com [cavemanchemistry.com]
- 5. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Page loading... [guidechem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylene phthalate | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organism-derived phthalate derivatives as bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
